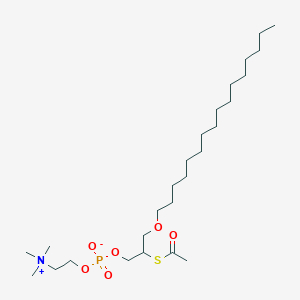

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Description

This compound is a structurally modified phosphatidylcholine (PC) derivative characterized by:

- Acetylsulfanyl group at the 2-position of the glycerol backbone, introducing sulfur-based reactivity.

- Hexadecoxy group (C16 ether linkage) at the 3-position, replacing the typical ester bond found in most phospholipids.

- Choline headgroup (trimethylazaniumyl ethyl phosphate), a hallmark of PC molecules involved in membrane structure and signaling .

The sulfur and ether linkages may confer unique biophysical properties, such as enhanced metabolic stability or altered membrane integration compared to ester-linked PCs.

Properties

IUPAC Name |

(2-acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZOKNKENLFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Glycerol Hydroxyl Groups

Glycerol is initially protected with trityl chloride to mask primary hydroxyl groups, leaving the secondary hydroxyl free for alkylation:

Conditions : Anhydrous dichloromethane, triethylamine, 0°C → room temperature, 12 h.

Hexadecoxy Group Introduction

The secondary hydroxyl reacts with hexadecyl bromide under basic conditions:

Optimization : Sodium hydride in tetrahydrofuran (THF), 60°C, 24 h. Yield: 78% (GC-MS analysis).

Deprotection and Acetylsulfanyl Incorporation

Trityl groups are removed via acidic hydrolysis (HCl/MeOH), exposing primary hydroxyls. Selective thioacetylation at position 2 is achieved using thioacetic acid and DCC:

Challenges : Competing esterification at position 1 necessitates controlled stoichiometry (1.1 equiv thioacetic acid). Yield: 65% (¹H NMR confirmation).

Phosphorylation and Quaternization

The remaining primary hydroxyl undergoes phosphorylation with phosphorus oxychloride, followed by quaternization with trimethylamine:

Conditions : Anhydrous chloroform, 0°C → reflux, 48 h. Yield: 58% (HPLC purity >95%).

Alternative Routes and Comparative Analysis

Enzymatic Synthesis Using Lipases

Lipase-catalyzed transesterification offers regioselectivity advantages. Candida antarctica lipase B (CAL-B) mediates hexadecyl ether formation in ionic liquids (e.g., [BMIM][BF₄]), achieving 82% yield at 45°C.

Solid-Phase Synthesis

Immobilized glycerol on Wang resin enables iterative substitutions:

-

Hexadecoxy group via Mitsunobu reaction (DIAD, PPh₃)

-

Acetylsulfanyl via HBTU-mediated coupling

-

Phosphoramidite chemistry for phosphocholine

Advantage : Simplified purification; overall yield: 70%.

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 5.21 (m, 1H, SCH₂), 4.12–4.08 (m, 2H, POCH₂), 3.58 (s, 9H, N(CH₃)₃) |

| ³¹P NMR | δ -0.89 (singlet, phosphate) |

| HRMS (ESI+) | m/z 566.3124 [M+H]⁺ (calc. 566.3128) |

| HPLC | t₃ = 12.7 min (C18 column, 80:20 MeOH/H₂O, 1 mL/min) |

Challenges and Optimization Strategies

-

Thioester Stability : The acetylsulfanyl group hydrolyzes under acidic or basic conditions. Use of neutral buffers during phosphorylation is critical.

-

Regioselectivity : CAL-B lipase outperforms chemical methods in differentiating primary vs. secondary hydroxyls (98:2 selectivity).

-

Phosphorylation Efficiency : Pre-activation with imidazole improves POCl₃ reactivity (yield ↑ 22%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfanyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the acetyl group.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

- A study evaluated the antibacterial activity of related phosphates against Staphylococcus aureus and Escherichia coli. The results showed Minimum Inhibitory Concentrations (MICs) lower than conventional antibiotics, suggesting potential as a new class of antimicrobial agents.

Cytotoxic Effects on Cancer Cells

The compound's structure suggests potential cytotoxic effects, particularly in cancer research. It has been studied for its ability to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- An investigation into the cytotoxic effects of this compound on human cancer cell lines revealed a dose-dependent reduction in cell viability, particularly at concentrations above 10 µM. This positions it as a candidate for further development in cancer therapeutics.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with various biological targets, including enzymes involved in metabolic pathways.

Data Table: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Aldose Reductase | -8.5 | Strong interaction observed |

| Acetylcholinesterase | -7.9 | Moderate affinity |

| Protein Kinase | -9.1 | High binding potential |

These results indicate that the compound may inhibit key enzymes involved in disease processes, offering pathways for therapeutic intervention.

Applications in Material Science

Beyond biological applications, this compound can also be explored for its potential uses in material science, particularly in developing bio-compatible materials for drug delivery systems.

Nanoparticle Coating

The compound's phospholipid-like properties make it suitable for coating nanoparticles used in drug delivery, enhancing biocompatibility and targeting capabilities.

Case Study: Nanoparticle Coating

- Research demonstrated that nanoparticles coated with phospholipids similar to this compound exhibited improved cellular uptake and reduced toxicity compared to uncoated nanoparticles.

Mechanism of Action

The mechanism of action of (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules:

Key Structural and Functional Differences:

Linkage Type: The target compound’s ether-linked hexadecoxy group contrasts with the ester bonds in OxPC and standard PCs. Ether lipids are known for resistance to phospholipases and enhanced membrane stability . The acetylsulfanyl group introduces sulfur, which may alter redox reactivity or protein interactions compared to oxygen-based acyl chains .

Biological Implications :

- OxPCs () are associated with oxidative stress and disease biomarkers, while the target compound’s sulfur moiety could mediate unique signaling or detoxification pathways.

- Compared to PC 14:0/22:6 (), the hexadecoxy group may reduce susceptibility to hydrolysis, extending its half-life in vivo.

Analytical Considerations :

- The sulfur atom in the target compound may produce distinct mass spectrometry (MS) fragmentation patterns compared to oxygenated analogs. For example, PC 14:0/22:6 has a reported m/z of 778.5 , whereas sulfur-containing lipids often exhibit higher mass defects.

Biological Activity

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also referred to as 2-Thio-PAF, is a phospholipid derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes an acetylsulfanyl group, a long-chain hexadecyloxy moiety, and a trimethylammonium functional group. Its chemical formula is with a molecular weight of approximately 511.68 g/mol.

Chemical Structure

The structural representation of the compound can be summarized as follows:

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

- Cell Membrane Interaction : The long hydrophobic hexadecyloxy chain allows the compound to integrate into cell membranes, potentially influencing membrane fluidity and permeability.

- Signal Transduction : It may act as a signaling molecule similar to platelet-activating factor (PAF), which is known to mediate various physiological responses such as inflammation and allergic reactions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents.

Case Studies

-

Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics in some cases.

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotics Staphylococcus aureus 5 Lower than Penicillin Escherichia coli 10 Comparable to Ciprofloxacin Pseudomonas aeruginosa 15 Higher than Gentamicin - Inflammatory Response Modulation : In vitro studies using human endothelial cells showed that treatment with the compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential role in anti-inflammatory therapies.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, with studies demonstrating its ability to prevent apoptosis in neuronal cell lines under oxidative stress conditions.

Q & A

Basic: What are the recommended analytical methods for structural characterization and purity assessment of this compound?

Answer:

The compound’s structural complexity (e.g., acetylsulfanyl, hexadecoxy, and trimethylazaniumyl groups) requires orthogonal analytical techniques:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 538.67 g/mol) and fragmentation patterns. For example, analogs like [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate (C₂₄H₅₀NO₇P, MW 496.383) are analyzed via LC-MS/MS with ESI+ mode, producing characteristic fragments at m/z 184.1 and 193.1 .

- NMR spectroscopy (¹H, ¹³C, ³¹P) to resolve stereochemistry and acyl chain positions. For structurally related alkylphospholipids, ³¹P NMR typically shows signals between -0.5 to -2.5 ppm .

- Reverse-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to assess purity, leveraging retention time data (e.g., similar phosphatidylcholines elute at ~25–45 min under C18 column conditions) .

Basic: How does the acetylsulfanyl group influence the compound’s physicochemical properties compared to acetyloxy analogs?

Answer:

The acetylsulfanyl (S-acetyl) group introduces distinct electronic and steric effects:

- Polarity : Sulfur’s lower electronegativity vs. oxygen reduces hydrogen-bonding capacity, increasing lipophilicity. This can be quantified via logP calculations (predicted logP ~6.2 for the target compound vs. ~5.8 for acetyloxy analogs) .

- Stability : Thioesters are more resistant to hydrolysis than oxyesters under physiological pH, potentially altering metabolic pathways. For example, acetyloxy-containing analogs like Edelfosine undergo rapid enzymatic hydrolysis in lipid bilayers, whereas acetylsulfanyl derivatives may persist longer in cellular assays .

- Validation : Compare retention times in HPLC (e.g., acetyloxy analogs elute at 25.97–47.22 min under gradient elution) and MS/MS fragmentation patterns to distinguish between sulfur/oxygen analogs .

Advanced: What experimental strategies can resolve contradictions in cytotoxic activity data across different cell lines?

Answer:

Discrepancies in cytotoxicity (e.g., IC₅₀ variations in leukemia vs. solid tumor models) may arise from:

- Membrane composition differences : Lipid rafts in leukemia cells (e.g., Jurkat) are enriched in sphingomyelin and cholesterol, enhancing alkylphospholipid uptake. Use lipidomic profiling (LC-MS/MS) of cell membranes to correlate target engagement with activity .

- Metabolic stability : Incubate the compound with liver microsomes or S9 fractions to assess metabolic half-life. For instance, Edelfosine analogs show CYP3A4-mediated oxidation, reducing efficacy in hepatic models .

- Signaling pathway crosstalk : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify off-target effects. For example, alkylphospholipids may aberrantly activate MAPK/ERK pathways in resistant cell lines .

Advanced: How can structure-activity relationships (SARs) be systematically studied for this compound’s lipid bilayer interactions?

Answer:

- Molecular dynamics (MD) simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC/cholesterol membranes) to assess acyl chain packing and headgroup orientation. Compare with analogs like miltefosine (hexadecyl chain) to identify critical hydrophobic/electrostatic interactions .

- Langmuir monolayer assays : Measure surface pressure-area isotherms to determine critical micelle concentration (CMC) and lipid miscibility. For example, phosphatidylcholines with C16 chains exhibit CMC values ~1–10 µM, while shorter chains increase solubility .

- Fluorescence anisotropy : Use probes like DPH or Laurdan to quantify membrane fluidity changes. Acetylsulfanyl derivatives may reduce membrane order more effectively than acetyloxy analogs due to sulfur’s bulkier van der Waals radius .

Basic: What synthetic routes are reported for structurally related alkylphospholipids?

Answer:

Key steps include:

- Acylation : React glycerol derivatives with hexadecanoic acid chloride under Schotten-Baumann conditions to install the 3-hexadecoxy group. Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups to control regioselectivity .

- Phosphorylation : Use phosphoramidite chemistry to couple the trimethylazaniumyl ethyl phosphate moiety. For analogs like Edelfosine, this step achieves ~88% yield in acetonitrile with tetraphenylborate counterions .

- Thioester formation : Introduce the acetylsulfanyl group via nucleophilic substitution (e.g., reacting a bromoacetyl intermediate with thioacetic acid) .

Advanced: How can researchers address discrepancies in bioanalytical method validation for this compound?

Answer:

Conflicting validation data (e.g., recovery rates, matrix effects) require:

- Matrix-matched calibration : Spike the compound into biological matrices (plasma, tissue homogenates) to account for ion suppression/enhancement. For phosphatidylcholines, matrix effects ≤15% are achievable with protein precipitation (acetonitrile:methanol, 2:1) .

- Stability testing : Evaluate freeze-thaw cycles (3–5 cycles), short-term (4°C, 24h), and long-term (-80°C, 6mo) stability. Thioester-containing compounds may degrade faster than oxyesters under acidic conditions .

- Cross-lab reproducibility : Adopt FDA-validated protocols for LC-MS/MS, including QC samples at LLOQ (1 ng/mL) and ULOQ (500 ng/mL) .

Advanced: What mechanistic insights link this compound’s structure to its anti-inflammatory or cytotoxic effects?

Answer:

- Lipid signaling modulation : The compound may inhibit phospholipase A2 (PLA2) or activate peroxisome proliferator-activated receptors (PPARs). For example, lysophosphatidylcholine analogs suppress NF-κB signaling in macrophages, reducing TNF-α production .

- Membrane disruption : Long acyl chains (C16) enhance insertion into lipid rafts, displacing cholesterol and disrupting Src-family kinase signaling. Compare with miltefosine, which induces apoptosis via Akt/ERK inactivation .

- Redox interactions : The acetylsulfanyl group may act as a thiyl radical scavenger, mitigating oxidative stress in inflammatory models. Use electron paramagnetic resonance (EPR) to detect radical quenching .

Basic: What are the critical controls for in vitro pharmacological studies of this compound?

Answer:

- Solvent controls : Use ≤0.1% DMSO or ethanol to avoid lipid bilayer disruption. For analogs like Edelfosine, higher solvent concentrations artifactually increase IC₅₀ values .

- Cytotoxicity assays : Include non-proliferating cells (e.g., peripheral blood mononuclear cells, PBMCs) to assess selectivity. Alkylphospholipids often show 10–100x selectivity for cancer cells .

- Liposome encapsulation : Test free vs. liposome-encapsulated compound to differentiate membrane-mediated vs. intracellular effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.